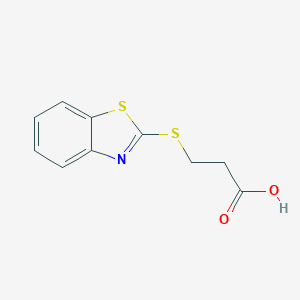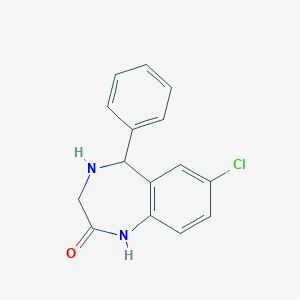
7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one, also known as clonazepam, is a benzodiazepine that is commonly used in the treatment of anxiety and epilepsy. Clonazepam is a potent anxiolytic, anticonvulsant, and muscle relaxant that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Clonazepam acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons and helps to regulate brain activity. Clonazepam binds to specific sites on the GABA-A receptor and enhances the activity of GABA, resulting in increased inhibition of neuronal activity.
Biochemische Und Physiologische Effekte
Clonazepam has a number of biochemical and physiological effects on the body. It is a potent anxiolytic, anticonvulsant, and muscle relaxant that can help to reduce anxiety, prevent seizures, and relax muscles. Clonazepam can also cause sedation, dizziness, and impaired coordination, which can be useful in the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Clonazepam has a number of advantages and limitations for use in laboratory experiments. Its potent anxiolytic and anticonvulsant effects make it useful for studying the role of GABA in anxiety and seizure disorders. However, its sedative and muscle relaxant effects can interfere with behavioral studies and motor function tests.
Zukünftige Richtungen
There are a number of future directions for research on 7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one. One area of interest is the development of new benzodiazepine drugs that have improved therapeutic profiles and fewer side effects. Another area of interest is the development of new drugs that target specific subtypes of the GABA-A receptor, which could lead to more targeted and effective treatments for anxiety and other disorders. Finally, there is a need for more research on the long-term effects of benzodiazepine use, particularly on cognitive function and the risk of addiction and withdrawal.
Synthesemethoden
Clonazepam is synthesized by the condensation of 2-amino-5-chlorobenzophenone with phenylacetic acid in the presence of phosphorus oxychloride and aluminum chloride. The resulting product is then reduced with lithium aluminum hydride to yield 7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Wissenschaftliche Forschungsanwendungen
Clonazepam has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including anxiety disorders, panic disorder, epilepsy, and sleep disorders. Clonazepam is also being investigated for its potential use in the treatment of alcohol withdrawal syndrome, restless leg syndrome, and tardive dyskinesia.
Eigenschaften
CAS-Nummer |
1824-69-7 |
|---|---|
Produktname |
7-Chloro-1,3,4,5-tetrahydro-5-phenyl-2H-1,4-benzodiazepin-2-one |
Molekularformel |
C15H13ClN2O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
7-chloro-5-phenyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H13ClN2O/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8,15,17H,9H2,(H,18,19) |
InChI-Schlüssel |
GYQOYYFIHYKFEO-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3 |
Andere CAS-Nummern |
1824-69-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



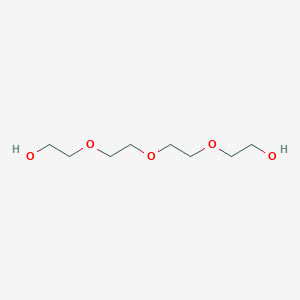
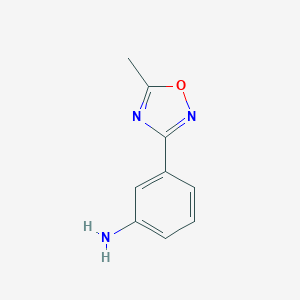
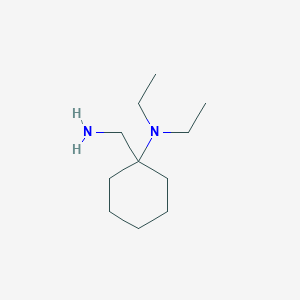
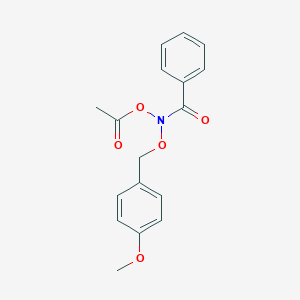
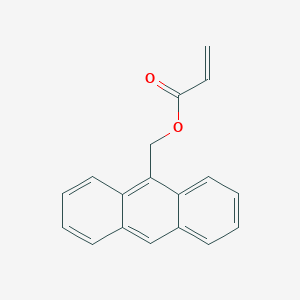

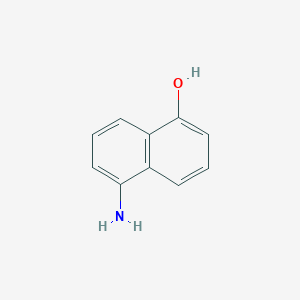
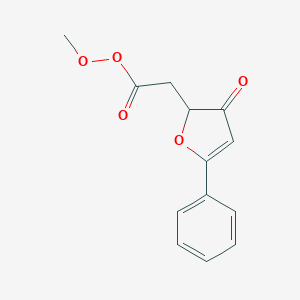
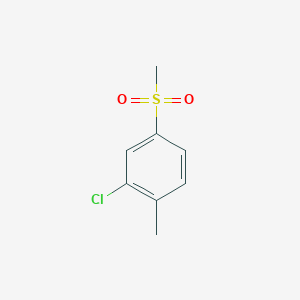
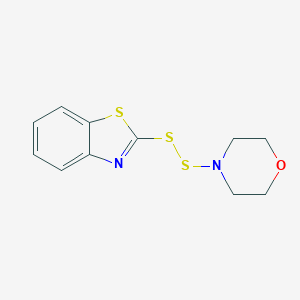
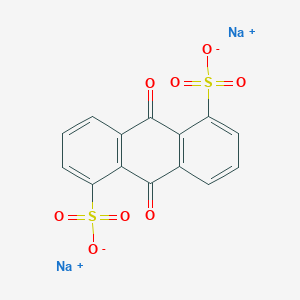
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)

